molecular formula C15H14N4O2 B2978156 3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 890007-02-0

3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B2978156
CAS No.: 890007-02-0
M. Wt: 282.303
InChI Key: OPVDRIOAZSEKCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with organic solvents. For instance, 2-amino-3,5-dimethylpyrazine reacts with dimethyl carbonate in an organic solvent to produce 3,5-dimethylpyrazole-4-carboxylic acid dimethyl ester. Under acidic conditions, this ester can be hydrolyzed to yield 3,5-dimethylpyrazole-4-carboxylic acid . Another synthesis route involves asymmetric 1,4-addition reactions in the presence of rhodium catalysts .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacts differently with nitrogen bases having different numbers of labile hydrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a molecular weight of 140.14, a density of 1.321±0.06 g/cm3 (Predicted), a melting point of 273 °C, a boiling point of 368.3±37.0 °C (Predicted), and a refractive index of 1.581 .

Scientific Research Applications

Synthesis of Pyrazole Analogues

Pyrazole analogues, structurally related to "3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid," have been synthesized for various purposes, including the development of systemic fungicides (Huppatz, 1983). These compounds demonstrate the potential for agricultural applications by protecting crops from fungal diseases.

Corrosion Inhibition

Research on bipyrazolic compounds, similar to the structure of interest, has shown their effectiveness as corrosion inhibitors for metals in acidic media (Chetouani et al., 2005). These findings are crucial for extending the lifespan of metal structures and components in industrial settings.

Supramolecular Assemblies

Studies have explored the formation and structural analysis of supramolecular assemblies involving benzene-1,3,5-tricarboxylic acid and substituted pyrazoles (Singh et al., 2015). This research indicates the potential for creating novel materials with specific chemical and physical properties.

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). Such compounds are of interest for the development of new therapeutic agents.

DFT Studies on Corrosion Inhibitors

Density functional theory (DFT) studies on bipyrazole derivatives provide insights into their potential activity as corrosion inhibitors, offering a theoretical basis for understanding their inhibitory mechanisms (Wang et al., 2006).

Functional Polymers

Atom-economical synthesis of poly(pyrazolylnaphthalene)s demonstrates a novel route to creating functional polymers, showcasing the versatility of pyrazole-based compounds in materials science (Gao et al., 2013).

Safety and Hazards

The safety and hazards of related compounds have been discussed. For example, 3,5-dimethyl-1-phenylpyrazole is considered safe under normal handling conditions, but contact with skin and eyes should be avoided .

Properties

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-14(12-8-13(15(20)21)17-16-12)10(2)19(18-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVDRIOAZSEKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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